molecular formula C10H12N3OP B13693666 5-Dimethylphosphorylquinoxalin-6-amine

5-Dimethylphosphorylquinoxalin-6-amine

Cat. No.: B13693666
M. Wt: 221.20 g/mol
InChI Key: HFPASWSTLSWIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Dimethylphosphorylquinoxalin-6-amine is a chemical compound with the molecular formula C10H12N3OP and a molecular weight of 221.20 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylphosphorylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable phosphorylated reagent. One common method includes the reaction of o-phenylenediamine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Dimethylphosphorylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Dimethylphosphorylquinoxalin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Dimethylphosphorylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

    Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This modification enhances its stability, solubility, and reactivity compared to other quinoxaline derivatives .

Properties

Molecular Formula

C10H12N3OP

Molecular Weight

221.20 g/mol

IUPAC Name

5-dimethylphosphorylquinoxalin-6-amine

InChI

InChI=1S/C10H12N3OP/c1-15(2,14)10-7(11)3-4-8-9(10)13-6-5-12-8/h3-6H,11H2,1-2H3

InChI Key

HFPASWSTLSWIEI-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=NC=CN=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.